Cas no 1997706-58-7 (2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde)
2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- EN300-1292824
- 1997706-58-7
- 2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde
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- Inchi: 1S/C12H11ClN2O/c1-2-9-6-14-15(7-9)11-4-3-10(8-16)12(13)5-11/h3-8H,2H2,1H3
- InChI Key: YQDNNPOWLTUJCT-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C=CC(=C1)N1C=C(C=N1)CC
Computed Properties
- Exact Mass: 234.0559907g/mol
- Monoisotopic Mass: 234.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 34.9Ų
2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1292824-1.0g |
2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde |
1997706-58-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1292824-50mg |
2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde |
1997706-58-7 | 50mg |
$707.0 | 2023-09-30 | ||
| Enamine | EN300-1292824-100mg |
2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde |
1997706-58-7 | 100mg |
$741.0 | 2023-09-30 | ||
| Enamine | EN300-1292824-250mg |
2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde |
1997706-58-7 | 250mg |
$774.0 | 2023-09-30 | ||
| Enamine | EN300-1292824-500mg |
2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde |
1997706-58-7 | 500mg |
$809.0 | 2023-09-30 | ||
| Enamine | EN300-1292824-1000mg |
2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde |
1997706-58-7 | 1000mg |
$842.0 | 2023-09-30 | ||
| Enamine | EN300-1292824-2500mg |
2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde |
1997706-58-7 | 2500mg |
$1650.0 | 2023-09-30 | ||
| Enamine | EN300-1292824-5000mg |
2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde |
1997706-58-7 | 5000mg |
$2443.0 | 2023-09-30 | ||
| Enamine | EN300-1292824-10000mg |
2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde |
1997706-58-7 | 10000mg |
$3622.0 | 2023-09-30 |
2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde
Recent Advances in the Study of 2-Chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1997706-58-7)
2-Chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1997706-58-7) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting inflammatory and oncological diseases. Recent studies have highlighted its potential as a versatile building block in medicinal chemistry, owing to its unique chemical properties and reactivity. This research briefing consolidates the latest findings on this compound, focusing on its synthesis, applications, and biological relevance.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde via a palladium-catalyzed cross-coupling reaction, achieving a yield of 85% with high purity. The study emphasized the compound's role as a precursor for novel kinase inhibitors, showing promising activity against JAK2 and FLT3 kinases, which are implicated in myeloproliferative disorders and acute myeloid leukemia, respectively.
Further research has explored the compound's utility in the development of PROTACs (Proteolysis Targeting Chimeras). A team at the University of California, San Francisco, utilized 2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde as a linker moiety to design bifunctional molecules capable of degrading oncogenic proteins. Their findings, published in Cell Chemical Biology, revealed enhanced selectivity and potency in degrading BRD4, a target in multiple cancers.
In addition to its therapeutic potential, the compound has been investigated for its physicochemical properties. Computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity, facilitating the design of derivatives with improved pharmacokinetic profiles. These advances underscore the compound's significance in drug discovery and its potential to address unmet medical needs.
In conclusion, 2-chloro-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1997706-58-7) continues to be a focal point in chemical biology and pharmaceutical research. Its applications span from kinase inhibitors to PROTACs, driven by its synthetic accessibility and modularity. Future studies are expected to explore its broader therapeutic potential and optimize its derivatives for clinical translation.
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